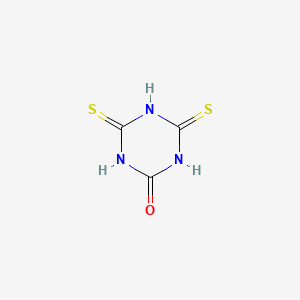
Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one is a heterocyclic compound characterized by a triazine ring with two sulfur atoms and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one typically involves the reaction of carbonyl diisothiocyanate with amines. The reaction conditions can vary, but common methods include:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Amines: Used in amination reactions to form triazine derivatives.
Chlorinating agents: Used in chlorination reactions to form acyl isocyanide dichlorides.
Major Products Formed
The major products formed from the reactions of this compound include triazines, ammelines, guanidines, and acylcarbodiimides .
Aplicaciones Científicas De Investigación
Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects. detailed studies on its mechanism of action are limited.
Comparación Con Compuestos Similares
Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one can be compared with other similar compounds, such as:
Triazines: Similar in structure but may lack the sulfur atoms and ketone group.
Ammelines: Contain similar triazine rings but differ in functional groups.
Guanidines: Share some structural similarities but have different chemical properties.
Propiedades
Número CAS |
33776-96-4 |
|---|---|
Fórmula molecular |
C3H3N3OS2 |
Peso molecular |
161.21 g/mol |
Nombre IUPAC |
4,6-bis(sulfanylidene)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C3H3N3OS2/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) |
Clave InChI |
IDYUFXLSXUPQOY-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)NC(=S)NC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)
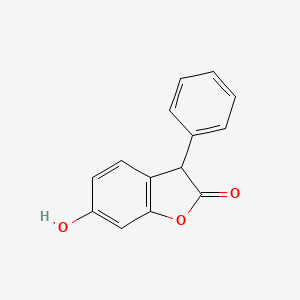

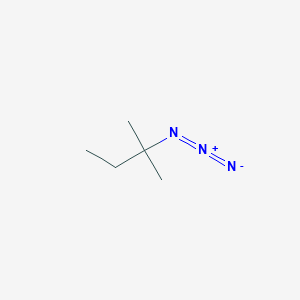
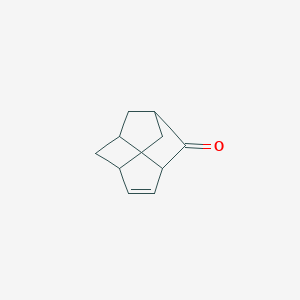
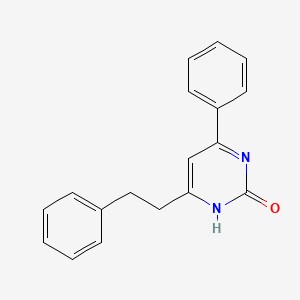
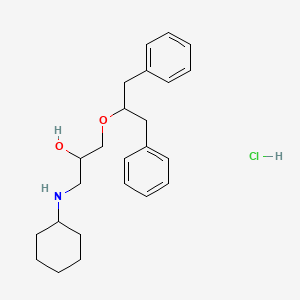

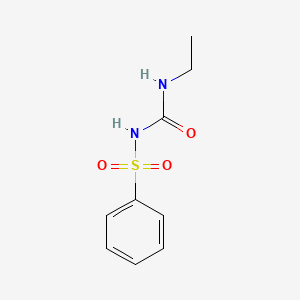
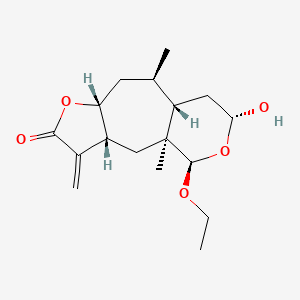
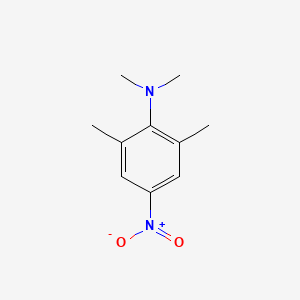
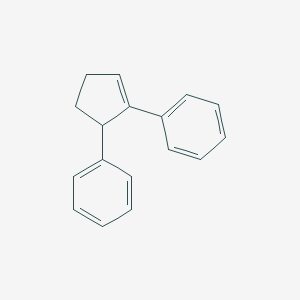
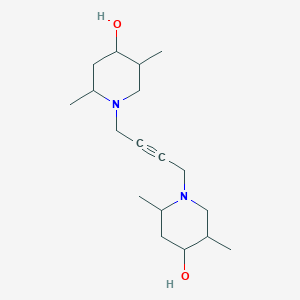
![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
